Methyl 2-chloro-4-formyl-3-hydroxybenzoate
Description
Contextual Significance in the Field of Substituted Benzoate (B1203000) Esters and Polyfunctionalized Aromatics
Substituted benzoate esters are a class of organic compounds that are of significant interest due to their wide range of applications, from pharmaceuticals to material science. organic-chemistry.org The presence of various functional groups on the benzene (B151609) ring dramatically influences the chemical and physical properties of these esters. researchgate.netstackexchange.com Polyfunctionalized aromatic compounds, such as Methyl 2-chloro-4-formyl-3-hydroxybenzoate, are particularly important as they serve as versatile scaffolds in the synthesis of more complex molecules. fastercapital.comjocpr.com The specific substitution pattern on the aromatic ring can lead to unique reactivity and provide precise control over subsequent chemical transformations. libretexts.org
Aromatic compounds are foundational in medicinal chemistry, often providing a rigid framework for orienting functional groups to interact with biological targets. jocpr.comnih.gov The strategic placement of substituents allows for the fine-tuning of a molecule's electronic and steric properties, which can impact its efficacy and bioavailability. jocpr.com
Strategic Importance as a Synthetic Intermediate in Complex Molecule Construction
The array of functional groups on this compound—a hydroxyl group, a formyl group, a chloro group, and a methyl ester—makes it a highly valuable intermediate in multi-step organic synthesis. Each of these groups can be selectively targeted for various chemical modifications. For instance, the formyl group can undergo reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations to build more complex carbon skeletons. The phenolic hydroxyl group can be alkylated or acylated, and the methyl ester can be hydrolyzed or converted to other functional derivatives. The chloro substituent can participate in cross-coupling reactions, further expanding the synthetic possibilities.
The interplay between these functional groups also allows for regioselective reactions. The electronic effects of the substituents direct the reactivity of the aromatic ring, influencing the position of further electrophilic or nucleophilic aromatic substitutions.
Overview of Key Structural Features and Potential Reactivity Profiles
The reactivity of this compound is governed by the electronic and steric effects of its substituents. The methyl ester and the formyl group are electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. stackexchange.comlibretexts.org Conversely, the hydroxyl group is an activating, ortho-, para-directing group, while the chloro group is deactivating but also ortho-, para-directing. libretexts.org The combination of these groups creates a unique electronic environment on the aromatic ring.
The potential reactivity at each functional group offers a range of synthetic transformations:
Formyl Group: Can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in nucleophilic additions.
Hydroxyl Group: Can act as a nucleophile or be deprotonated to form a phenoxide. Its acidity is influenced by the adjacent electron-withdrawing groups.
Methyl Ester: Can be hydrolyzed to a carboxylic acid or undergo transesterification.
Chloro Group: Can be a site for nucleophilic aromatic substitution under certain conditions or participate in metal-catalyzed cross-coupling reactions.
The following table summarizes the key structural features and their implications for the compound's reactivity:
| Functional Group | Position | Electronic Effect | Potential Reactions |
| Methyl Ester | C1 | Electron-withdrawing | Hydrolysis, Transesterification, Amidation |
| Chloro | C2 | Electron-withdrawing (inductive), Electron-donating (resonance) | Nucleophilic Aromatic Substitution, Cross-coupling |
| Hydroxyl | C3 | Electron-donating (resonance), Electron-withdrawing (inductive) | O-Alkylation, O-Acylation, Deprotonation |
| Formyl | C4 | Electron-withdrawing | Oxidation, Reduction, Nucleophilic Addition |
The steric hindrance provided by the substituents also plays a crucial role in directing the approach of reagents and influencing the regioselectivity of reactions.
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClO4 |
|---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
methyl 2-chloro-4-formyl-3-hydroxybenzoate |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)6-3-2-5(4-11)8(12)7(6)10/h2-4,12H,1H3 |
InChI Key |
WISIHURCLBKIDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C=O)O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 2 Chloro 4 Formyl 3 Hydroxybenzoate
De Novo Synthesis Approaches and Mechanistic Considerations
The de novo synthesis of Methyl 2-chloro-4-formyl-3-hydroxybenzoate can be approached through several strategic pathways, each involving the sequential introduction of the chloro, formyl, and methyl ester functionalities onto a hydroxybenzoate scaffold. The order of these transformations is critical to achieving the desired substitution pattern due to the directing effects of the functional groups on the aromatic ring.
Regioselective Formylation Strategies on Chlorinated Hydroxybenzoate Precursors
The introduction of a formyl group onto an aromatic ring can be achieved through various methods, with the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions being prominent examples. These reactions are typically ortho-directing to a hydroxyl group. wikipedia.orgwikipedia.orgorganic-chemistry.org For the synthesis of this compound, a key precursor could be methyl 2-chloro-3-hydroxybenzoate.
The directing effects of the substituents on methyl 2-chloro-3-hydroxybenzoate play a crucial role in determining the position of formylation. The hydroxyl group is a strongly activating ortho-, para-director. libretexts.orgorganicchemistrytutor.com The chloro group is a deactivating ortho-, para-director, while the methyl ester group is a deactivating meta-director. libretexts.orgorganicchemistrytutor.com In this case, the powerful ortho-directing effect of the hydroxyl group would likely dominate, leading to formylation at the 4-position.
Reimer-Tiemann Reaction: This reaction typically involves the use of chloroform (B151607) and a strong base, such as sodium hydroxide, to generate dichlorocarbene (B158193) as the electrophile. wikipedia.orgnrochemistry.com The phenoxide ion of the precursor then attacks the dichlorocarbene, leading to the formation of a dichloromethyl intermediate, which is subsequently hydrolyzed to the aldehyde. wikipedia.org While primarily an ortho-formylation method, the regioselectivity can be influenced by the steric and electronic environment of the substrate. nrochemistry.com
Duff Reaction: The Duff reaction utilizes hexamine as the formylating agent in the presence of an acid catalyst. wikipedia.org This method is also known for its preference for ortho-formylation of phenols. wikipedia.org
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride, to formylate electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org It is a versatile method that can be applied to a wide range of substrates.
The table below summarizes these formylation strategies:
| Formylation Method | Reagents | General Mechanism | Key Considerations for Regioselectivity |
|---|---|---|---|
| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Electrophilic attack by dichlorocarbene on the phenoxide ion. wikipedia.org | Primarily ortho-directing to the hydroxyl group. wikipedia.org |
| Duff | Hexamine ((CH₂)₆N₄), Acid (e.g., trifluoroacetic acid) | Electrophilic attack by an iminium ion derived from hexamine. wikipedia.org | Ortho-directing to the hydroxyl group. wikipedia.org |
| Vilsmeier-Haack | DMF, POCl₃ (or other activating agents) | Electrophilic attack by the Vilsmeier reagent (a chloroiminium ion). wikipedia.org | Effective for electron-rich aromatics, often ortho to activating groups. wikipedia.org |
Targeted Halogenation Protocols for Introducing Chloro Substituents
The introduction of a chlorine atom at the 2-position of a 3-hydroxybenzoate precursor is a critical step in the synthesis of the target molecule. A plausible precursor for this step is 3-hydroxybenzoic acid. The hydroxyl and carboxylic acid groups will direct the electrophilic chlorination. The hydroxyl group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. libretexts.org The ortho-position to the hydroxyl group (position 2) is activated, making it a favorable site for chlorination.
A documented method for the synthesis of 2-chloro-3-hydroxybenzoic acid involves the direct chlorination of 3-hydroxybenzoic acid. prepchem.com In this procedure, chlorine gas is bubbled through a solution of 3-hydroxybenzoic acid in methanol (B129727) at low temperatures. prepchem.com This approach leverages the activating effect of the hydroxyl group to direct the chlorine to the desired position.
Alternative chlorinating agents that could be employed include N-chlorosuccinimide (NCS). The choice of solvent and reaction conditions can influence the regioselectivity of the chlorination.
Esterification Techniques for Carboxylic Acid Precursors
The final step in one of the potential synthetic routes is the esterification of the carboxylic acid precursor, 2-chloro-4-formyl-3-hydroxybenzoic acid, to yield the methyl ester. A common and effective method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
A specific procedure for a similar compound, the esterification of 4-formyl-3-hydroxybenzoic acid, has been reported. This method involves suspending the carboxylic acid in methanol and treating it with thionyl chloride. The mixture is then heated to reflux. Thionyl chloride reacts with methanol to generate hydrogen chloride in situ, which acts as the acid catalyst for the esterification.
Multi-Step Conversions from Readily Available Aromatic Compounds
A logical multi-step synthesis of this compound can be designed by strategically combining the aforementioned reactions. A plausible synthetic pathway could start from the readily available 3-hydroxybenzoic acid.
Proposed Synthetic Route:
Chlorination: 3-hydroxybenzoic acid is first chlorinated to introduce the chloro substituent at the 2-position, yielding 2-chloro-3-hydroxybenzoic acid. prepchem.com
Esterification: The resulting 2-chloro-3-hydroxybenzoic acid is then esterified with methanol to produce methyl 2-chloro-3-hydroxybenzoate.
Formylation: Finally, regioselective formylation of methyl 2-chloro-3-hydroxybenzoate at the 4-position would yield the target molecule, this compound.
An alternative sequence could involve formylation prior to chlorination. However, the directing effects of the substituents at each stage must be carefully considered to ensure the desired regioselectivity. The proposed route appears to be a viable strategy based on established chemical principles.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to improve its environmental footprint.
Microwave-Assisted and Catalyst-Free Reaction Systems
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. anton-paar.com This is due to the efficient and uniform heating of the reaction mixture. anton-paar.com
Catalyst-Free Systems: The development of catalyst-free reactions is a key aspect of green chemistry, as it eliminates the need for potentially toxic and expensive catalysts. Some formylation reactions of phenols have been reported to proceed under catalyst-free conditions, for example, using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the formyl source at elevated temperatures. ias.ac.in Exploring such catalyst-free alternatives for the formylation step in the synthesis of this compound could offer a more sustainable approach.
The following table highlights the potential benefits of incorporating green chemistry principles:
| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |
|---|---|---|
| Microwave-Assisted Synthesis | Formylation, Esterification | Reduced reaction times, increased yields, energy efficiency. anton-paar.commatanginicollege.ac.in |
| Catalyst-Free Reactions | Formylation | Avoids the use of potentially hazardous catalysts, simplifies purification. ias.ac.in |
Solvent Minimization and Alternative Solvent Utilization
In the pursuit of greener and more efficient chemical processes, significant attention has been directed towards minimizing the use of conventional organic solvents and exploring environmentally benign alternatives in the synthesis of complex molecules like this compound. Traditional formylation reactions of phenols, such as the Reimer-Tiemann and Vilsmeier-Haack reactions, often rely on chlorinated hydrocarbons or polar aprotic solvents, which pose environmental and health hazards.
Recent research has explored the use of alternative solvent systems to mitigate these issues. While specific studies on the solvent-minimized synthesis of this compound are not extensively documented, general principles from related phenolic formylation reactions can be applied. For instance, the use of ionic liquids as reaction media has shown promise in various electrophilic aromatic substitution reactions. Their negligible vapor pressure, thermal stability, and recyclability make them attractive alternatives to volatile organic compounds. In the context of a Reimer-Tiemann reaction for a precursor like methyl 2-chloro-3-hydroxybenzoate, an ionic liquid could potentially serve as both the solvent and a phase-transfer catalyst, enhancing reaction efficiency while simplifying product isolation.
Solvent-free, or neat, reaction conditions represent another frontier in green chemistry that could be applicable. For certain solid-state reactions, mechanical grinding or milling can facilitate reactions without the need for a solvent, reducing waste and simplifying work-up procedures. The feasibility of such an approach for the formylation of a solid precursor would depend on the physical properties of the reactants and the reaction energetics.
Furthermore, the use of supercritical fluids, such as supercritical carbon dioxide (scCO₂), offers a highly tunable and environmentally friendly solvent option. While the Gattermann-Koch reaction, a high-pressure formylation method, traditionally uses carbon monoxide, modifications using scCO₂ as a solvent for related reactions could be envisioned, potentially leading to cleaner and more efficient processes.
The table below outlines potential alternative solvent strategies and their conceptual application to the synthesis of this compound, based on established green chemistry principles.
| Solvent Strategy | Potential Application in Synthesis | Advantages | Challenges |
| Ionic Liquids | As a recyclable medium for Reimer-Tiemann or Vilsmeier-Haack formylation of a suitable precursor. | Low volatility, high thermal stability, potential for catalyst recycling. | High cost, potential toxicity, and viscosity issues. |
| Solvent-Free (Neat) | Mechanochemical synthesis via ball milling of solid reactants. | Elimination of solvent waste, potentially faster reaction rates. | Limited to solid-state reactions, potential for thermal decomposition. |
| Supercritical CO₂ | As a solvent for a modified Gattermann-Koch or other formylation reactions under pressure. | Non-toxic, non-flammable, tunable solvent properties, easy removal. | Requires high-pressure equipment, limited solubility of some reactants. |
| Water | As a solvent for reactions where reactants have sufficient water solubility, potentially with a phase-transfer catalyst. | Environmentally benign, non-toxic, inexpensive. | Limited solubility of many organic reactants, potential for side reactions. |
Optimization of Reaction Conditions for Enhanced Yields and Selectivity
The successful synthesis of a highly substituted and functionalized molecule like this compound is contingent upon the meticulous optimization of reaction conditions. Key parameters such as temperature, pressure, and catalyst loading play a pivotal role in dictating the yield, purity, and isomeric selectivity of the final product.
Temperature, Pressure, and Catalyst Loading Effects
The formylation of a phenolic precursor is a delicate process where temperature control is critical. In reactions like the Reimer-Tiemann formylation, the reaction is often initiated by heating; however, the reaction can be highly exothermic. wikipedia.org Uncontrolled temperature increases can lead to the formation of undesired side products and decomposition of the starting material or product. For instance, in the Gattermann-Koch reaction, which is used for the formylation of aromatic compounds, temperature is typically controlled between 20 to 50°C.
Pressure is another crucial variable, particularly in gas-phase reactions like the Gattermann-Koch formylation, which utilizes carbon monoxide. Research on the formylation of o-xylene (B151617) has shown that carbon monoxide pressure significantly influences product yield, with optimal pressures found to be around 0.7 MPa. Historically, higher pressures were favored to increase reaction rates, but modern process optimization often seeks to use lower pressures to enhance safety and reduce equipment costs.
Catalyst loading is a key factor in maximizing efficiency and minimizing waste. In catalytic formylation reactions, the ideal catalyst loading achieves a high conversion rate and yield without leading to unwanted side reactions or making the process economically unviable. For example, in Friedel-Crafts type reactions, the molar ratio of the Lewis acid catalyst to the aromatic substrate is a critical parameter that must be optimized.
The following interactive data table illustrates hypothetical optimization data for a formylation reaction to produce this compound from a suitable precursor, demonstrating the interplay between these critical parameters.
| Experiment ID | Temperature (°C) | Pressure (atm) | Catalyst Loading (mol%) | Yield (%) | Selectivity (ortho:para) |
| 1 | 60 | 1 | 5 | 45 | 3:1 |
| 2 | 80 | 1 | 5 | 65 | 5:1 |
| 3 | 100 | 1 | 5 | 55 | 4:1 |
| 4 | 80 | 5 | 5 | 75 | 6:1 |
| 5 | 80 | 10 | 5 | 72 | 5.5:1 |
| 6 | 80 | 5 | 2.5 | 60 | 5:1 |
| 7 | 80 | 5 | 10 | 78 | 6.5:1 |
This data is illustrative and intended to demonstrate the principles of reaction optimization.
Stereochemical Control in Potential Chiral Derivatizations
While this compound itself is not chiral, the presence of the reactive formyl group opens up possibilities for the synthesis of chiral derivatives through subsequent reactions. The stereochemical outcome of such transformations is of paramount importance, particularly in the synthesis of biologically active molecules where enantiomeric purity is crucial.
The formyl group can be a handle for various asymmetric transformations. For instance, asymmetric nucleophilic addition of organometallic reagents to the aldehyde can lead to the formation of chiral secondary alcohols. The stereoselectivity of such reactions can be controlled by the use of chiral catalysts or auxiliaries. Chiral Lewis acids, for example, can coordinate to the carbonyl oxygen, creating a chiral environment that directs the incoming nucleophile to one face of the aldehyde.
Another avenue for introducing chirality is through the derivatization of the formyl group into other functional groups that can then participate in stereoselective reactions. For example, the aldehyde can be converted into an imine, which can then undergo asymmetric reduction or addition reactions.
The following table outlines potential strategies for the stereocontrolled derivatization of the formyl group in this compound.
| Derivatization Strategy | Reaction Type | Chiral Control Method | Potential Chiral Product |
| Nucleophilic Addition | Asymmetric Grignard or organolithium addition | Chiral ligands, chiral solvents, or stoichiometric chiral auxiliaries | Chiral secondary alcohol |
| Reduction | Asymmetric reduction of the carbonyl | Chiral reducing agents (e.g., CBS catalyst) or catalytic asymmetric hydrogenation | Chiral primary alcohol (if prochiral) |
| Imine Chemistry | Asymmetric addition to a derived imine | Chiral nucleophiles or chiral catalysts | Chiral amine |
| Wittig-type Reactions | Stereoselective olefination | Use of chiral phosphonium (B103445) ylides or catalysts | Chiral alkene |
The successful implementation of these strategies would require careful selection of the chiral catalyst or auxiliary to overcome any steric or electronic influence from the chloro and hydroxyl substituents on the aromatic ring, ensuring high diastereoselectivity or enantioselectivity in the final product.
Chemical Reactivity and Derivatization Pathways of Methyl 2 Chloro 4 Formyl 3 Hydroxybenzoate
Transformations Involving the Formyl Group (–CHO)
The aldehyde (formyl) functionality is a cornerstone of the compound's reactivity, serving as an electrophilic center for a wide array of nucleophilic addition and condensation reactions. Its reactivity is modulated by the electronic effects of the adjacent hydroxyl and chloro groups and the broader substitution pattern of the aromatic ring.
The formyl group readily participates in carbon-carbon bond-forming reactions, which are fundamental for extending the molecular framework.
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, ethyl acetoacetate), typically catalyzed by a weak base like piperidine (B6355638) or morpholine. This reaction proceeds via a nucleophilic addition to the formyl carbon, followed by dehydration to yield an α,β-unsaturated product. For Methyl 2-chloro-4-formyl-3-hydroxybenzoate, this provides a pathway to synthesize substituted cinnamic acid derivatives, which are valuable intermediates in medicinal chemistry.
The Wittig reaction offers a highly reliable method for converting the formyl group into an alkene. organic-chemistry.orgmasterorganicchemistry.com This reaction utilizes a phosphorus ylide (a Wittig reagent), which attacks the electrophilic aldehyde carbon. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and a stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.orgmasterorganicchemistry.com The stereochemistry of the resulting alkene is largely dependent on the nature of the substituents on the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org This reaction is particularly advantageous as it forms the double bond at a precisely defined location. aobchem.com
Table 1: Representative Condensation Reactions of Aromatic Aldehydes
| Reaction Name | Reagent Type | Typical Catalyst | Product Type |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Diethyl malonate) | Piperidine, Acetic Acid | α,β-Unsaturated Ester |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Strong Base (for ylide formation) | Alkene |
The formyl group can be selectively transformed into a primary alcohol or a carboxylic acid without affecting the methyl ester or other functional groups under appropriate conditions.
Selective Reduction: The aldehyde can be reduced to a hydroxymethyl group (–CH₂OH) using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation, as it is chemoselective for aldehydes and ketones over esters. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. This conversion yields Methyl 2-chloro-3-hydroxy-4-(hydroxymethyl)benzoate, adding another reactive hydroxyl site to the molecule.
Selective Oxidation: The formyl group is readily oxidized to a carboxylic acid (–COOH). researchgate.net Mild oxidizing agents are required to prevent unwanted side reactions. The Tollens' test, using ammoniacal silver nitrate (B79036) ([Ag(NH₃)₂]⁺), is a classic method for oxidizing aldehydes to carboxylates. Other methods include using potassium permanganate (B83412) (KMnO₄) under carefully controlled pH and temperature conditions or employing buffered sodium chlorite (B76162) (NaClO₂) with a scavenger to avoid side reactions. This oxidation would produce 2-chloro-3-hydroxy-4-(methoxycarbonyl)terephthalic acid.
The formyl group undergoes condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds. These reactions typically proceed via nucleophilic attack on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final product. nih.gov
Imines (Schiff Bases): Reaction with primary amines (R-NH₂) under mild, often acid-catalyzed, conditions results in the formation of imines. These products are important in synthesis and as ligands in coordination chemistry.
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) yields oximes. This reaction is often used for the characterization of aldehydes and can proceed under mild conditions. orientjchem.org The resulting oximes are stable, crystalline solids and can serve as precursors for further synthetic transformations. nih.gov
Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., 2,4-dinitrophenylhydrazine, phenylhydrazine) produces hydrazones. nih.gov These derivatives are often highly crystalline and have distinct colors, making them useful for qualitative analysis. Hydrazones are also versatile intermediates for synthesizing various heterocyclic compounds. researchgate.netresearchgate.netnih.gov
Table 2: C=N Bond Forming Reactions at the Formyl Group
| Reagent | Product Class | C=N Bond Type | Typical Conditions |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | >C=N-R | Mild acid catalyst, dehydrating agent |
| Hydroxylamine (NH₂OH) | Oxime | >C=N-OH | Mildly acidic or basic solution |
| Hydrazine (R-NHNH₂) | Hydrazone | >C=N-NHR | Acid catalyst (e.g., acetic acid), alcohol solvent |
Reactions of the Hydroxyl Group (–OH)
The phenolic hydroxyl group is a key functional handle, acting as a nucleophile, a proton donor, and a director of reactivity through hydrogen bonding. Its acidity and nucleophilicity are influenced by the electron-withdrawing groups on the aromatic ring.
The acidic proton of the hydroxyl group can be readily removed by a base to form a phenoxide ion, which is a potent nucleophile.
O-Alkylation: The formation of an ether linkage at the hydroxyl position can be achieved through reactions like the Williamson ether synthesis. This involves treating the compound with a base (e.g., sodium hydride, potassium carbonate) to generate the phenoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide). This reaction converts the hydroxyl group into an alkoxy group, altering the electronic properties and steric profile of the molecule.
O-Acylation: The hydroxyl group can be converted into an ester group through acylation. This is typically accomplished by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the acid byproduct and may also act as a nucleophilic catalyst. This reaction protects the hydroxyl group or can be used to introduce new functional moieties into the molecule.
The spatial arrangement of the hydroxyl group and the formyl group at adjacent positions on the benzene (B151609) ring (ortho to each other) facilitates the formation of a strong intramolecular hydrogen bond. nih.govresearchgate.net This interaction forms a stable six-membered quasi-ring structure. mdpi.com
This phenomenon, often described as a Resonance-Assisted Hydrogen Bond (RAHB), has a profound influence on the molecule's properties and reactivity:
Stabilization: The hydrogen bond contributes significantly to the thermodynamic stability of the molecule by delocalizing π-electrons through the O=C–C=C–O-H system. mdpi.com
Modulation of Aldehyde Reactivity: The hydrogen bond decreases the electrophilicity of the formyl carbon. By donating electron density to the carbonyl oxygen, the hydroxyl group makes the carbonyl carbon less susceptible to nucleophilic attack compared to an aldehyde without this interaction. nih.gov
Increased Acidity: The intramolecular hydrogen bond can increase the acidity of the phenolic proton, making it easier to deprotonate for subsequent reactions like O-alkylation.
Conformational Rigidity: The hydrogen bond locks the formyl and hydroxyl groups in a planar conformation relative to the benzene ring, which can influence the stereochemical outcome of reactions at these sites. researchgate.net
The presence and strength of this intramolecular hydrogen bond are critical considerations when planning synthetic transformations, as it can necessitate harsher reaction conditions for reactions involving the formyl group while potentially facilitating reactions at the hydroxyl site. nih.gov
Chemical Modifications at the Benzoate (B1203000) Ester Moiety (–COOCH3)
Specific examples and detailed research findings on the transesterification of this compound with different alcohols are not available in the reviewed literature. While transesterification is a common reaction for benzoate esters, the specific conditions and outcomes for this particular substituted molecule have not been documented.
Information regarding the hydrolysis of this compound to its corresponding carboxylic acid, 2-chloro-4-formyl-3-hydroxybenzoic acid, is not explicitly detailed. Consequently, research on subsequent derivatizations of this specific carboxylic acid is also absent from the available scientific record.
There are no documented studies on the amidation of this compound or any subsequent intramolecular reactions that would lead to lactam formation.
Aromatic Ring Functionalization and Cross-Coupling Reactions
Detailed research findings concerning electrophilic aromatic substitution reactions, such as nitration or sulfonation, on the aromatic ring of this compound are not present in the available literature. The directing effects of the existing substituents (chloro, formyl, hydroxyl, and methyl ester groups) would theoretically influence the position of substitution, but experimental data is required for confirmation.
Nucleophilic Aromatic Substitution Mechanisms Involving the Chloro Group
The chloro substituent on this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of electron-withdrawing groups on the aromatic ring. The SNAr mechanism is a two-step process distinct from SN1 or SN2 reactions. It involves the initial addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group. chemistrysteps.commasterorganicchemistry.com
The reaction proceeds via an addition-elimination mechanism . In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the chlorine. libretexts.org This attack is facilitated by the electron-withdrawing formyl (-CHO) and methyl ester (-COOCH3) groups located ortho and para to the chloro group, respectively. These groups help to delocalize and stabilize the negative charge of the resulting intermediate by resonance. masterorganicchemistry.com This resonance-stabilized anionic intermediate is known as a Meisenheimer complex. libretexts.orgwikipedia.org In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. chemistrysteps.com
The reactivity of aryl halides in SNAr reactions is influenced by the nature of the halogen, with the reaction rate generally following the order F > Cl > Br > I. This is because the first step (nucleophilic attack) is rate-determining, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to. masterorganicchemistry.com
A variety of nucleophiles can be employed to displace the chloro group in activated systems like this, leading to a diverse array of substituted benzoate derivatives. The hydroxyl group at the 3-position can also influence the reaction, potentially through deprotonation under basic conditions, which would increase the electron density of the ring and could affect the reaction rate or pathway.
| Nucleophile (Nu-) | Reagent Example | Product Type |
| Alkoxide (RO-) | Sodium Methoxide (NaOCH3) | 2-alkoxy derivative |
| Amine (R2NH) | Morpholine | 2-amino derivative |
| Thiolate (RS-) | Sodium Thiophenoxide (NaSPh) | 2-thioether derivative |
| Hydroxide (OH-) | Sodium Hydroxide (NaOH) | 2-hydroxy derivative |
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro group of this compound serves as an electrophilic partner in these transformations, though aryl chlorides are generally less reactive than the corresponding bromides or iodides and often require specialized catalyst systems with electron-rich, bulky phosphine (B1218219) ligands. rsc.org
Suzuki Coupling
The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.orgorganic-chemistry.org The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the boronate species (activated by a base), and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. libretexts.org This reaction is widely used due to the stability and low toxicity of the organoboron reagents. organic-chemistry.org For less reactive aryl chlorides, catalyst systems such as Pd(OAc)2 or Pd2(dba)3 combined with bulky, electron-rich ligands like XPhos or SPhos are often effective.
| Coupling Partner | Catalyst/Ligand | Base | Product Type |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 2-phenyl derivative |
| 4-Methoxyphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | 2-(4-methoxyphenyl) derivative |
| Pyridine-3-boronic acid | Pd-CataCXium A-G3 | TMSOK | 2-(pyridin-3-yl) derivative |
| Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl2 | Cs2CO3 | 2-vinyl derivative |
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This transformation is typically co-catalyzed by a palladium complex and a copper(I) salt, such as copper(I) iodide, in the presence of an amine base (e.g., triethylamine or diisopropylamine). The reaction mechanism involves a palladium cycle similar to other cross-couplings and a separate copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.
| Terminal Alkyne | Catalyst System | Base | Product Type |
| Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Triethylamine (TEA) | 2-(phenylethynyl) derivative |
| Trimethylsilylacetylene | Pd(OAc)2 / PPh3 / CuI | Diisopropylamine (DIPA) | 2-((trimethylsilyl)ethynyl) derivative |
| 1-Heptyne | PdCl2(CH3CN)2 / CuI | Piperidine | 2-(hept-1-yn-1-yl) derivative |
| Propargyl alcohol | Pd(PPh3)4 / CuI | TEA | 2-(3-hydroxyprop-1-yn-1-yl) derivative |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgbeilstein-journals.org This method has become a cornerstone for the synthesis of anilines and other arylamines. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base, such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate (B84403) (K3PO4). The choice of ligand is critical, particularly for challenging substrates like aryl chlorides, with bulky, electron-rich ligands such as XPhos, RuPhos, or BINAP often providing the best results. researchgate.net The reaction is applicable to a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles. wikipedia.orgbeilstein-journals.org
| Amine | Catalyst/Ligand | Base | Product Type |
| Aniline | Pd2(dba)3 / XPhos | NaOt-Bu | 2-(phenylamino) derivative |
| Morpholine | Pd(OAc)2 / RuPhos | K3PO4 | 2-morpholino derivative |
| Benzylamine | Pd2(dba)3 / BINAP | Cs2CO3 | 2-(benzylamino) derivative |
| Pyrrolidine | Pd(OAc)2 / DavePhos | LiHMDS | 2-(pyrrolidin-1-yl) derivative |
Ring Transformations and Cycloaddition Reactions Utilized for Structural Diversification
The functional groups of this compound provide handles for constructing new ring systems, offering pathways for significant structural diversification.
Ring Transformations
The ortho-positioning of the hydroxyl and formyl groups is a classic structural motif for the synthesis of various heterocyclic systems through condensation and cyclization reactions. These intramolecular or intermolecular ring-closure reactions can lead to the formation of fused ring systems, which are common cores in natural products and pharmaceuticals.
For instance, reaction with reagents containing two nucleophilic sites can lead to the formation of new heterocyclic rings. Condensation with hydrazine or its derivatives can yield pyridazinone-type structures. Similarly, reactions with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) under basic conditions (e.g., Knoevenagel condensation) can form an intermediate that may subsequently cyclize to form fused systems like quinolines or coumarins, depending on the reaction conditions and the specific reagent used.
Cycloaddition Reactions
Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. libretexts.orglibretexts.org The formyl group of the title compound can participate in such reactions. One notable example is the Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene, which would yield a four-membered oxetane (B1205548) ring. rsc.org
Furthermore, the aldehyde can act as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles. For example, reaction with a nitrile oxide (generated in situ from an oxime) can lead to the formation of a five-membered dihydrooxazole ring. Similarly, reactions with carbonyl ylides, generated from diazo compounds, can produce substituted tetrahydrofurans. nih.gov While the benzene ring itself is generally unreactive in common cycloadditions like the Diels-Alder reaction, the peripheral functional groups provide key sites for these powerful ring-forming strategies.
Advanced Spectroscopic and Structural Characterization of Methyl 2 Chloro 4 Formyl 3 Hydroxybenzoate and Its Synthetic Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For a molecule with the complexity of Methyl 2-chloro-4-formyl-3-hydroxybenzoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
The structural assignment begins with the analysis of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methyl ester protons, the formyl proton, and the hydroxyl proton. The aromatic region would display signals characteristic of a tri-substituted benzene (B151609) ring. wisc.edulibretexts.org The chemical shifts are influenced by the electronic effects of the substituents (chloro, formyl, hydroxyl, and methyl carboxylate groups). wisc.edu
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbons of the ester and aldehyde, the aromatic carbons, and the methyl carbon of the ester. libretexts.orgdocbrown.info Aromatic carbons typically resonate in the 120-150 ppm range. libretexts.org
Illustrative ¹H and ¹³C NMR Data: While specific experimental data for the title compound is not publicly available, a hypothetical data set can be predicted based on known substituent effects.
Interactive Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H-5 | ~7.8 | Doublet (d) |
| Aromatic H-6 | ~7.6 | Doublet (d) |
| Formyl CHO | ~10.2 | Singlet (s) |
| Hydroxyl OH | ~11.0 | Singlet (s) |
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester C=O | ~165 |
| Formyl C=O | ~190 |
| C-3 (C-OH) | ~160 |
| C-1 (C-COOCH₃) | ~135 |
| C-4 (C-CHO) | ~130 |
| C-2 (C-Cl) | ~128 |
| C-6 | ~125 |
| C-5 | ~118 |
2D NMR Techniques: To confirm these assignments and establish connectivity, a suite of 2D NMR experiments is employed. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to one another. sdsu.edu For the title compound, a cross-peak would be expected between the aromatic protons H-5 and H-6, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique would definitively link the aromatic proton signals to their corresponding carbon signals (H-5 to C-5, H-6 to C-6) and the methyl proton signal to the methyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space information about the molecule's conformation. This can be particularly useful for determining the preferred orientation of the formyl and methyl ester groups relative to the adjacent substituents.
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in the solid phase. researchgate.net It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. researchgate.net Different polymorphs of this compound would yield distinct ssNMR spectra due to differences in molecular packing, conformation, and intermolecular interactions in the crystal lattice. docbrown.info By analyzing the chemical shifts and line widths in ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectra, different crystalline forms can be identified and quantified. docbrown.info ssNMR can provide crucial information on conformational differences between molecules in the asymmetric unit of a crystal, which is often challenging to determine by X-ray diffraction alone.
Dynamic NMR (DNMR) techniques are used to study the rates of chemical exchange processes, such as conformational changes. For this compound, a key dynamic process is the rotation around the single bond connecting the formyl group to the aromatic ring. Due to steric hindrance from the ortho-substituents (chloro and hydroxyl groups), this rotation is restricted, potentially leading to the existence of different rotational isomers (rotamers) at low temperatures. By monitoring the NMR spectra over a range of temperatures, the coalescence of signals corresponding to the different rotamers can be observed. From this data, the energy barrier to rotation (activation energy, ΔG‡) can be calculated, providing quantitative insight into the conformational flexibility of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Mechanistic Insights
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. Its high accuracy allows for the unambiguous determination of a molecule's formula, distinguishing it from other compounds with the same nominal mass.
For this compound (C₉H₇ClO₄), the theoretical exact mass can be calculated with high precision. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be able to measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm), confirming the elemental composition.
Interactive Table: HRMS Data for C₉H₇ClO₄
| Ion | Theoretical Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 215.0055 |
| [M+Na]⁺ | 236.9874 |
In addition to providing the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron impact or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions.
A plausible fragmentation pathway for this compound would involve initial losses of small, stable groups. libretexts.org
Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters is the loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion, leading to a stable acylium ion. docbrown.info
Loss of the formyl group (-CHO): The formyl group can be lost as a radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) after initial cleavage. miamioh.edu
Loss of Chlorine (-Cl): Cleavage of the carbon-chlorine bond can also occur.
Interactive Table: Plausible Mass Spectrometry Fragmentation
| m/z | Possible Fragment Ion | Loss from Parent Ion |
|---|---|---|
| 184 | [M - OCH₃]⁺ | •OCH₃ |
| 185 | [M - CO]⁺• | CO |
| 156 | [M - CO - CO]⁺• | CO, CO |
Isotopic labeling is a sophisticated technique used to trace the fate of specific atoms through a chemical reaction, providing powerful insights into reaction mechanisms. wikipedia.orgias.ac.in By strategically replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), the position of that label in the product can be determined by mass spectrometry or NMR. fiveable.me
For example, to investigate the mechanism of a hypothetical hydrolysis of the ester group in this compound, the reaction could be carried out in water enriched with ¹⁸O (H₂¹⁸O). If the hydrolysis proceeds via an acyl-oxygen cleavage mechanism, the ¹⁸O from the water will be incorporated into the resulting carboxylic acid group. HRMS analysis of the product would show a molecular ion peak that is two mass units higher than the product formed with normal H₂O, confirming the proposed pathway. Such studies are invaluable for understanding the detailed steps of chemical transformations involving the title compound and its derivatives.
Based on a comprehensive search of scientific literature and chemical databases, there are no specific computational or theoretical studies available for the compound “this compound.” As a result, it is not possible to provide an article that adheres to the user's detailed outline and strict content requirements.
Computational chemistry is a powerful tool for investigating the properties of molecules. Techniques like Density Functional Theory (DFT) are frequently used to predict molecular geometry, stability, and electronic properties. chemrxiv.orgmdpi.comnih.gov Frontier Molecular Orbital (FMO) analysis helps in understanding a molecule's reactivity, while Electrostatic Potential (ESP) mapping reveals information about charge distribution. mdpi.comnih.gov Furthermore, computational methods can elucidate reaction pathways and model the effects of solvents on chemical transformations.
However, these detailed computational investigations have not been published for this compound. While studies exist for structurally related compounds such as substituted benzaldehydes, phenyl benzoates, and other chlorinated hydroxybenzoates, researchgate.netscispace.comchemicalbook.com this information cannot be extrapolated to the specific target molecule without introducing inaccuracies.
Therefore, the requested article focusing solely on the computational and theoretical investigations of this compound cannot be generated at this time due to the absence of the necessary scientific data.
Computational and Theoretical Investigations of Methyl 2 Chloro 4 Formyl 3 Hydroxybenzoate
In Silico Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights that complement experimental data. For Methyl 2-chloro-4-formyl-3-hydroxybenzoate, in silico methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to calculate NMR chemical shifts, vibrational frequencies, and electronic transitions. These theoretical predictions are crucial for structural elucidation and for understanding the molecule's electronic properties.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational spectroscopy. By calculating the magnetic shielding tensors of atomic nuclei within the molecule, it is possible to estimate the chemical shifts that would be observed in an experimental NMR spectrum. Various online databases and software utilize machine learning and quantum chemical methods to provide accurate predictions. For this compound, the predicted ¹H and ¹³C NMR chemical shifts are invaluable for assigning the signals in an experimental spectrum to specific atoms in the molecular structure.
Predicted ¹H NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -CHO | 9.8 - 10.2 |
| Ar-H (position 5) | 7.6 - 7.8 |
| Ar-H (position 6) | 7.0 - 7.2 |
| -OCH₃ | 3.8 - 4.0 |
| -OH | 11.0 - 12.0 |
Predicted ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ester) | 165 - 170 |
| C=O (aldehyde) | 190 - 195 |
| C-Cl | 120 - 125 |
| C-OH | 155 - 160 |
| C-CHO | 130 - 135 |
| C-COOCH₃ | 125 - 130 |
| Ar-C (position 5) | 135 - 140 |
| Ar-C (position 6) | 115 - 120 |
| -OCH₃ | 50 - 55 |
Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200 - 3500 |
| C=O (aldehyde) | Stretching | 1680 - 1710 |
| C=O (ester) | Stretching | 1710 - 1740 |
| C=C (aromatic) | Stretching | 1550 - 1600 |
| C-O (ester) | Stretching | 1200 - 1300 |
| C-Cl | Stretching | 700 - 800 |
The electronic absorption properties, specifically the UV-Vis maxima (λmax), are predicted using TD-DFT calculations. These computations identify the electronic transitions between molecular orbitals, providing the wavelengths at which the molecule absorbs light. This information is crucial for understanding the electronic structure and for applications in areas like photochemistry. The predicted UV-Vis maxima for this compound are expected to arise from π→π* and n→π* transitions within the aromatic system and the carbonyl groups.
Predicted UV-Vis Maxima
| Transition Type | Predicted λmax (nm) |
|---|---|
| π→π* | 250 - 280 |
| n→π* | 320 - 350 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes and intermolecular interactions at an atomic level.
For a molecule like this compound, MD simulations can be employed to explore its conformational landscape. The molecule possesses several rotatable bonds, including those of the methoxycarbonyl and formyl groups. The relative orientation of these groups can significantly influence the molecule's properties. MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in a solvent, or in a crystal lattice) by sampling a large number of possible arrangements and identifying those with the lowest potential energy. This analysis helps in understanding the molecule's flexibility and the steric and electronic effects that govern its shape.
Furthermore, MD simulations are instrumental in studying the intermolecular interactions of this compound. The presence of a hydroxyl group, two carbonyl groups, and a chlorine atom allows for a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and halogen bonding. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, it is possible to characterize the nature and strength of these interactions. For instance, the hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygens can act as hydrogen bond acceptors. These interactions are crucial in determining the molecule's physical properties, such as its melting point, boiling point, and solubility, as well as its behavior in biological systems. The simulations can quantify the energies of these interactions and provide a dynamic picture of how molecules associate with one another.
Applications of Methyl 2 Chloro 4 Formyl 3 Hydroxybenzoate As a Synthetic Building Block
Role in the Total Synthesis of Complex Organic Molecules
The unique substitution pattern of Methyl 2-chloro-4-formyl-3-hydroxybenzoate makes it a promising starting material for the synthesis of intricate organic molecules. Its aromatic core, adorned with versatile functional groups, can be systematically modified to construct complex natural products and their analogs, as well as key fragments for advanced pharmaceutical compounds.
Substituted hydroxybenzoic acids are fundamental building blocks in the biosynthesis of numerous natural products. Many of these compounds originate from the shikimate pathway, a metabolic route that produces aromatic amino acids and other key aromatic precursors in microorganisms and plants.
For instance, 3-hydroxybenzoic acid, generated from the shikimate pathway end-product chorismate, serves as a starter unit for the biosynthesis of depsipeptides by nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly lines. nih.gov Similarly, the biosynthesis of the highly halogenated natural products, ambigols, in cyanobacteria proceeds through a 3-chloro-4-hydroxybenzoic acid intermediate. This intermediate is itself derived from 4-hydroxybenzoic acid, a direct product of the chorismate precursor. researchgate.netnih.gov
The structure of this compound contains the core 3-hydroxybenzoate motif, augmented with a chlorine atom and a formyl group. This pre-functionalization makes it a potentially valuable starting material for the laboratory synthesis of analogs of these natural products. The formyl group can be readily oxidized to a carboxylic acid to mimic the natural biosynthetic precursors or transformed into other functionalities to create novel derivatives. The chloro substituent is a key feature in many bioactive natural products, and its presence from the outset simplifies synthetic design.
Polyfunctional aromatic rings are ubiquitous scaffolds in medicinal chemistry. The ability to selectively modify different positions on the ring is crucial for developing structure-activity relationships. This compound serves as a versatile template for creating libraries of compounds for biological screening.
The synthesis of selective potentiators for the GluN2C NMDA receptor, a target for neurological research, provides a relevant example of how similar building blocks are employed. In the development of these compounds, substituted benzaldehydes and hydroxybenzoates serve as key intermediates. Molecules such as Methyl 4-formyl-3-hydroxybenzoate and Methyl 3-chloro-4-formylbenzoate are used as precursors that undergo multi-step transformations to build the final, complex molecular architecture. The formyl group is often used as a handle for introducing further complexity through reactions like reductive amination or Wittig reactions.
The table below details related intermediates used in the synthesis of advanced chemical entities, highlighting the importance of this class of substituted aromatics.
| Compound Name | Molecular Formula | Role in Synthesis | Reference |
| Methyl 3-chloro-4-formylbenzoate | C₉H₇ClO₃ | Precursor for substituted benzaldehydes | researchgate.net |
| Methyl 4-formyl-3-hydroxybenzoate | C₉H₈O₄ | Intermediate for functionalized benzoates | researchgate.net |
| Methyl 4-formyl-2-hydroxybenzoate | C₉H₈O₄ | Precursor for substituted salicylaldehydes | researchgate.net |
| Methyl 4-formyl-3-methylbenzoate | C₁₀H₁₀O₃ | Intermediate for methylated benzaldehydes | researchgate.net |
Scaffold for the Construction of Novel Heterocyclic Systems
The reactivity of the functional groups in this compound makes it an ideal scaffold for synthesizing a wide range of heterocyclic compounds. The aldehyde, phenol, and chloro-substituted aromatic ring can participate in various cyclization and condensation reactions.
The construction of fused and bridged heterocyclic systems often relies on intramolecular reactions of appropriately functionalized precursors. The ortho-positioning of the hydroxyl and formyl groups in the target molecule is particularly suitable for forming fused oxygen-containing heterocycles, such as benzofurans or chromones, through intramolecular cyclization strategies.
Furthermore, general methodologies demonstrate the potential for creating complex ring systems from halogenated precursors. For example, intramolecular conjugate additions of carbon nucleophiles to in situ-generated vinylnitroso compounds, which can be formed from α-haloketoximes, provide a powerful method for accessing highly functionalized bridged and fused ring systems. This highlights how the chloro- and formyl- groups on this compound could be elaborated into precursors for such advanced cyclizations, leading to bicyclic structures like bicyclo[2.2.1] and bicyclo[3.2.2] systems.
The formyl group is a key electrophilic center for the synthesis of a vast array of heterocycles through condensation reactions with bifunctional nucleophiles.
Nitrogen Heterocycles: Reaction with hydrazine (B178648) and its derivatives can yield pyrazoles or pyridazines. Condensation with ureas or thioureas can lead to pyrimidines, while reactions with β-amino ketones or esters can be used to construct pyridines. The general utility of formyl-substituted aromatics is well-established; for example, 2-chloro-3-formylquinoline is a versatile precursor for quinolinylchalcones, which can be further cyclized into pyrazolines and pyrimidines. rsc.org
Oxygen Heterocycles: As mentioned, intramolecular reactions involving the adjacent hydroxyl group can lead to fused oxygen heterocycles. Formylchromones, which are structurally related, are widely used as building blocks for diverse heterocyclic systems through condensation followed by nucleophilic attack on the chromone (B188151) ring. researchgate.net
Sulfur Heterocycles: Condensation with compounds containing thiol groups, such as thiosemicarbazide (B42300) or β-mercaptoamines, can be used to synthesize thiazoles, thiazines, and other sulfur-containing rings.
The presence of the chloro and hydroxyl substituents provides additional handles for secondary modifications, allowing for the fine-tuning of the electronic and steric properties of the resulting heterocyclic systems.
Utilization in Materials Science and Polymer Chemistry
While the direct application of this compound in materials science is not extensively documented, its polyfunctional nature makes it a highly promising candidate as a monomer or functionalizing agent for advanced polymers and materials. Its utility can be projected based on the established roles of analogous substituted benzaldehydes and hydroxybenzoates.
The aldehyde functionality is particularly useful for creating functional polymers. For instance, substituted benzaldehydes can be copolymerized with monomers like phthalaldehyde to introduce specific side-chain functionalities into degradable polyacetal networks. acs.orgacs.org Such polymers are of interest for applications requiring triggerable degradation. The aldehyde group can also be used to create benzaldehyde-functionalized polymer vesicles (polymersomes), which can be subsequently modified for applications in areas like cellular imaging. researchgate.net
The hydroxybenzoate core is another key feature for polymer synthesis. Functionalized hydroxybenzoates have been used to create biosourced and degradable polyesters, such as poly(hydroxybenzoate-co-lactide) polymers. nih.govmdpi.com These materials can be designed to have specific properties, including antimicrobial activity, making them suitable for biomedical applications like coatings for medical devices or wound dressings. mdpi.com
Furthermore, polyfunctional aromatic compounds are foundational to the development of high-performance materials. Wholly aromatic polyamides (aramids), known for their exceptional thermal and mechanical stability, are built from aromatic monomers. nih.gov The introduction of various functional groups onto the aromatic rings is a key strategy for tuning solubility, processability, and final material properties. nih.gov Similarly, functionalized aromatics are precursors for conjugated microporous materials used in adsorption and separation technologies. The combination of hydroxyl, chloro, and formyl groups on this compound offers multiple points for polymerization or for covalent attachment to surfaces, suggesting its potential in the rational design of functional materials and polymers.
Monomer for Specialty Polymers with Tunable Properties
The presence of reactive functional groups, specifically the aldehyde and hydroxyl moieties, makes this compound a prime candidate for use as a monomer in the synthesis of specialty polymers. The aldehyde group can participate in various polymerization reactions, including condensation and addition polymerizations. nih.gov For instance, it can react with diamines to form polyimines (Schiff bases) or undergo reactions to create other polymer backbones. rsc.org
The hydroxyl group offers another site for polymerization, such as through esterification or etherification reactions. The ability to engage in polymerization through two different functional groups opens up the possibility of creating cross-linked polymers or polymers with complex architectures. Furthermore, the chloro and methyl ester groups can be used to fine-tune the properties of the resulting polymers. These groups influence the polymer's solubility, thermal stability, and mechanical properties.
The polymerization of aldehyde-functionalized monomers has been a subject of interest for creating polymers with controlled molecular weights and specific functionalities. nih.govacs.org While conventional radical polymerization of such monomers can be challenging, other techniques like controlled radical polymerizations can be employed to produce well-defined polymers. nih.gov The resulting polymers bearing aldehyde functionalities are valuable platforms for further modification and conjugation with other molecules. nih.gov
Below is a table summarizing the potential polymerization reactions involving this compound and the resulting polymer types with their potential properties.
| Polymerization Reaction | Reactive Groups Involved | Resulting Polymer Type | Potential Tunable Properties |
| Polycondensation with diamines | Formyl group | Polyimine (Schiff Base) | Thermal stability, mechanical strength, solubility |
| Polyesterification with dicarboxylic acids | Hydroxyl group | Polyester | Flexibility, melting point, degradability |
| Polyetherification | Hydroxyl group | Polyether | Chemical resistance, thermal stability |
Detailed Research Findings:
Research into aldehyde-functionalized polymers has demonstrated their utility as reactive platforms. For example, polymers with pendant aldehyde groups can be readily conjugated with molecules containing aminooxy or hydrazine functionalities to form stable oxime or hydrazone linkages, respectively. nih.gov This "click" chemistry approach allows for the straightforward introduction of various functionalities into the polymer structure, thereby tuning its properties for specific applications. The presence of both a formyl and a hydroxyl group on this compound offers the potential to create polymers that can be both synthesized and subsequently functionalized through orthogonal chemical reactions.
Precursor for Dyes, Pigments, and Optoelectronic Materials
The substituted benzaldehyde (B42025) structure of this compound makes it an excellent starting material for the synthesis of a variety of dyes, pigments, and materials with interesting optoelectronic properties. The formyl group is a key functional group for the synthesis of many classes of dyes, including azo dyes, triphenylmethane (B1682552) dyes, and stilbene (B7821643) dyes.
For instance, the aldehyde can be condensed with active methylene (B1212753) compounds or aromatic amines to produce chromophores with extensive conjugation, which is a prerequisite for color. The hydroxyl and chloro substituents on the aromatic ring can act as auxochromes and modify the color and fastness properties of the resulting dyes. The electronic properties of substituted benzoic acids and their derivatives have been shown to be crucial in determining their reactivity and the properties of the final products. nih.gov
In the realm of optoelectronic materials, the tailored electronic structure of molecules derived from this precursor can be exploited. The ability to introduce different functional groups through reactions of the aldehyde and hydroxyl moieties allows for the fine-tuning of the electronic energy levels (HOMO and LUMO) of the resulting molecules. nih.gov This is critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
The table below outlines potential classes of materials that can be synthesized from this compound and their targeted applications.
| Class of Material | Synthetic Strategy | Key Functional Groups Utilized | Potential Applications |
| Azo Dyes | Diazotization and coupling reactions | Formyl and Hydroxyl groups | Textiles, printing inks |
| Triphenylmethane Dyes | Condensation with aromatic compounds | Formyl group | Pigments, indicators |
| Stilbene Derivatives | Wittig or Horner-Wadsworth-Emmons reaction | Formyl group | Optical brighteners, organic scintillators |
| Schiff Base Ligands | Condensation with primary amines | Formyl group | Metal complexes for catalysis and sensing |
| Organic Semiconductors | Further synthetic modifications | Entire molecular scaffold | Organic transistors, solar cells |
Detailed Research Findings:
The synthesis of novel azo compounds from substituted benzaldehydes is a well-established route to new dyes. For example, the reaction of a substituted benzaldehyde with a diazonium salt can lead to the formation of an azo dye with specific solvatochromic and halochromic properties. orientjchem.org The substituents on the benzaldehyde ring play a critical role in determining the final color and properties of the dye. Substituted benzoic acid esters are also known to have interesting absorption spectra, which is a key characteristic for optoelectronic applications. acs.org The versatility of benzoic acid and its derivatives as intermediates in organic synthesis is widely recognized, with applications ranging from the production of plasticizers to active pharmaceutical ingredients. annexechem.comjustlonghealth.com The specific combination of functional groups in this compound provides a rich platform for exploring new materials with tailored optical and electronic properties.
Future Research Directions and Emerging Opportunities for Methyl 2 Chloro 4 Formyl 3 Hydroxybenzoate
Exploration of Asymmetric Synthesis and Chiral Induction Methods
The prochiral nature of the formyl group in Methyl 2-chloro-4-formyl-3-hydroxybenzoate presents a prime opportunity for the development of asymmetric synthesis methodologies to access enantiomerically enriched derivatives. The generation of a chiral center at the aldehydic carbon would lead to valuable building blocks for the synthesis of complex molecules.
Future research in this area could focus on:
Organocatalytic Asymmetric Aldol (B89426) and Related Reactions: Chiral amines or proline derivatives could be employed as catalysts for the asymmetric addition of nucleophiles to the formyl group. The steric and electronic environment created by the ortho-chloro and meta-hydroxyl groups would likely influence the stereochemical outcome, necessitating careful catalyst design.
Chiral Lewis Acid Catalysis: The coordination of a chiral Lewis acid to the carbonyl oxygen could facilitate enantioselective additions of various nucleophiles, such as organometallic reagents or silyl (B83357) enol ethers. The chelating potential of the adjacent hydroxyl group might play a crucial role in the transition state geometry, thereby influencing chiral induction.
Enzyme-Catalyzed Reductions: Biocatalytic methods using alcohol dehydrogenases could achieve the highly enantioselective reduction of the formyl group to a primary alcohol, a versatile functional group for further transformations.
Table 1: Hypothetical Enantioselective Reactions of this compound
| Catalyst/Reagent | Reaction Type | Expected Product | Predicted Enantiomeric Excess (e.e.) |
| (S)-Proline | Aldol Addition with Acetone | Chiral β-hydroxy ketone | >90% |
| Chiral BINOL-derived Phosphoric Acid | Addition of Indoles | Chiral diarylmethane | >95% |
| Ketoreductase (KRED) | Asymmetric Reduction | Chiral benzyl (B1604629) alcohol | >99% |
Development of Cascade Reactions and Multicomponent Transformations
The multifunctional nature of this compound makes it an ideal candidate for the development of cascade reactions and multicomponent transformations (MCRs). These approaches offer significant advantages in terms of efficiency and atom economy by forming multiple bonds in a single operation.
Potential avenues for exploration include:
Intramolecular Cyclization Cascades: The proximate hydroxyl and formyl groups could participate in intramolecular reactions, such as hemiacetal formation, which could be a key step in a cascade sequence. For instance, a subsequent dehydration and aromatization could lead to the formation of fused heterocyclic systems.
Ugi and Passerini Reactions: The aldehyde functionality can readily participate in isocyanide-based MCRs like the Ugi and Passerini reactions. By combining this compound with an amine, a carboxylic acid, and an isocyanide (in the Ugi reaction), complex peptidomimetic structures could be accessed in a single step.
Domino Reactions Initiated by the Aldehyde: The formyl group can be the starting point for a variety of domino reactions. For example, a Knoevenagel condensation followed by an intramolecular Michael addition could lead to the formation of complex cyclic structures.
Integration into Flow Chemistry and Continuous Manufacturing Processes
The synthesis and derivatization of this compound could be significantly enhanced by the implementation of flow chemistry and continuous manufacturing processes. These technologies offer improved safety, efficiency, and scalability compared to traditional batch methods.
Key opportunities in this domain are:
Improved Reaction Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters. This is particularly beneficial for potentially exothermic reactions involving the formyl group or for reactions requiring precise temperature control to minimize side product formation.
Safe Handling of Hazardous Reagents: The synthesis of this compound might involve hazardous reagents. Flow chemistry allows for the in-situ generation and immediate consumption of such species, minimizing the risks associated with their storage and handling.
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling can play a pivotal role in predicting the reactivity of this compound and in designing novel derivatives with specific desired properties.
Computational approaches could be utilized to:
Predict Reaction Pathways and Transition States: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict the energies of transition states, and thus anticipate the feasibility and selectivity of various transformations. This can guide experimental efforts by identifying the most promising reaction conditions.
Design Derivatives with Tuned Electronic Properties: The electronic properties of the aromatic ring can be modulated by introducing different substituents. Computational screening can identify substituents that would enhance the reactivity of the formyl group towards nucleophilic attack or alter the acidity of the hydroxyl group.
Simulate Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR) for novel derivatives, aiding in their characterization and identification.
Table 2: Predicted Effects of Additional Substituents on the Reactivity of the Formyl Group (Illustrative)
| Substituent at C5 | Predicted Effect on Formyl Group Reactivity | Rationale |
| -NO₂ | Increased | Strong electron-withdrawing group, enhances electrophilicity of the formyl carbon. |
| -OCH₃ | Decreased | Electron-donating group, reduces the electrophilicity of the formyl carbon. |
| -Br | Increased | Inductive electron-withdrawing effect outweighs resonance donation. |
Potential for Supramolecular Assembly and Self-Assembled Materials
The presence of hydrogen bond donors (hydroxyl group) and acceptors (carbonyls of the formyl and ester groups), along with the aromatic ring capable of π-π stacking, makes this compound a promising building block for the construction of supramolecular assemblies and self-assembled materials.
Emerging opportunities in this field include:
Crystal Engineering: The specific arrangement of functional groups can be exploited to design and synthesize crystalline materials with desired network structures. The interplay of hydrogen bonding and halogen bonding (involving the chloro substituent) could lead to the formation of unique and predictable packing motifs.
Liquid Crystals: By incorporating long alkyl chains, derivatives of this compound could be designed to exhibit liquid crystalline properties. The rigid aromatic core and the potential for intermolecular interactions are key features for the formation of mesophases.
Functional Materials: The self-assembly of this molecule or its derivatives on surfaces could lead to the formation of functional thin films with potential applications in sensing or electronics. The aldehyde group could also be used for post-assembly modification to introduce further functionality.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Methyl 2-chloro-4-formyl-3-hydroxybenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate core. For example, chlorination at the 2-position can be achieved using Cl2 or SOCl2 under anhydrous conditions, while formylation at the 4-position may employ Vilsmeier-Haack reagents (POCl3/DMF) . The hydroxyl group at the 3-position is often protected (e.g., using acetyl or TBS groups) to prevent side reactions during esterification . Yield optimization requires careful control of stoichiometry (e.g., 1.2–1.5 equiv. of chlorinating agents) and temperature (40–60°C for formylation). Purification via column chromatography (ethyl acetate/petroleum ether gradients) is common .
Q. How can structural characterization of this compound be performed to resolve ambiguities in NMR and IR spectra?
- Methodological Answer :
- <sup>1</sup>H NMR : The aldehyde proton (δ 9.8–10.2 ppm) and phenolic -OH (δ 10.5–12.0 ppm, broad) are diagnostic. Overlapping signals (e.g., aromatic protons) can be resolved using <sup>13</sup>C NMR or 2D techniques (HSQC, HMBC) .
- IR : Confirm ester carbonyl (C=O, ~1720 cm<sup>-1</sup>), aldehyde (C=O, ~1680 cm<sup>-1</sup>), and -OH (broad ~3200 cm<sup>-1</sup>) stretches. Discrepancies may arise from hydrogen bonding; use dry DMSO for IR to minimize solvent effects .
- X-ray crystallography : For absolute configuration, grow crystals in ethanol/water mixtures (slow evaporation). Halogen substituents enhance crystallinity .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the synthesis of polyfunctionalized benzoate derivatives like this compound?
- Methodological Answer :
- Directing groups : Use meta-directing groups (e.g., -OH, -OCH3) to control electrophilic substitution positions. For example, the 3-hydroxy group directs chlorination to the 2-position .
- Protection/deprotection : Temporarily protect the hydroxyl group with acetyl to prevent undesired reactions during formylation .
- Metal catalysis : Pd-mediated C-H activation can achieve selective formylation, though this requires inert conditions and ligand optimization (e.g., PPh3) .
Q. How can contradictory biological activity data (e.g., cytotoxicity vs. therapeutic potential) be analyzed for this compound?
- Methodological Answer :
- Dose-response assays : Perform IC50 determinations across multiple cell lines (e.g., HeLa, HEK293) to identify cell-type-specific effects .
- Target profiling : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like COX-2 or kinases. Validate via SPR or ITC binding assays .
- Metabolic stability : Assess hepatic microsome stability (e.g., rat liver S9 fraction) to distinguish intrinsic activity from pharmacokinetic artifacts .
Q. What advanced techniques resolve discrepancies in crystallographic data for structurally similar benzoate derivatives?
- Methodological Answer :
- Twinned crystals : Use PLATON’s TWINABS to refine data from non-merohedral twinning .
- Disordered substituents : Apply restraints (SHELXL) to model chlorine/aldehyde groups with partial occupancy .
- Temperature factors : High B-factors for the formyl group may indicate flexibility; collect data at 100 K to improve resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
